(Rac)-3-Hydroxyphenylglycine

mGluR5 pharmacology GPCR selectivity neuropharmacology

Group I mGluR studies are frequently confounded by off-target activity when using enantiopure or carboxyl-substituted phenylglycine analogs. (Rac)-3-Hydroxyphenylglycine (CAS 31932-87-3) resolves this with a well-characterized racemic profile: • 71-fold mGluR5 selectivity (Ki=14µM) over mGluR1 (Ki=1,000µM) for cleaner PI hydrolysis readouts • Negligible group II/III activity (Ki>1,000µM at mGluR2/4), unlike 4C3HPG or 4CPG • Cost-effective alternative to enantiopure (S)-3HPG for large-scale screens and teaching labs Supplied at ≥98% purity with full analytical QC. Ideal for discriminating group I mGluR signaling in neuropharmacology research.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 31932-87-3
Cat. No. B1662544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-3-Hydroxyphenylglycine
CAS31932-87-3
SynonymsAlternative Name: (RS)-3H-PG
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(C(=O)O)N
InChIInChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)
InChIKeyDQLYTFPAEVJTFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-3-Hydroxyphenylglycine Baseline Profile


(Rac)-3-Hydroxyphenylglycine (3HPG, CAS 31932-87-3) is a racemic mixture of (S)- and (R)-3-hydroxyphenylglycine that functions as an agonist at phosphoinositide (PI)-linked metabotropic glutamate receptors (mGluRs), primarily activating group I receptors mGluR1 and mGluR5 . The compound exhibits differential affinity across mGluR subtypes, with measurable selectivity for mGluR5 over mGluR1 and negligible activity at mGluR2 and mGluR4 . This baseline pharmacological signature distinguishes it from structurally related phenylglycine derivatives and enantiopure forms, making it a valuable tool for discriminating group I mGluR-mediated signaling pathways in neuropharmacology research [1].

Racemic mGluR agonist for group I receptor studies
Discriminates mGluR5- vs mGluR1-mediated signaling pathways

Non-Substitutability of (Rac)-3-Hydroxyphenylglycine


Phenylglycine derivatives exhibit pronounced functional divergence at mGluR subtypes despite shared core structures. Substituting (Rac)-3-Hydroxyphenylglycine with enantiopure (S)-3HPG, (R)-3HPG, or carboxyl-substituted analogs like 4CPG or 4C3HPG introduces distinct pharmacological profiles—ranging from pure antagonism to differential mGluR2 agonism—that can confound experimental interpretation and lead to erroneous conclusions about group I mGluR signaling [1]. The racemic mixture presents a unique, quantifiable balance of mGluR5-preferring agonist activity with minimal off-target engagement at group II/III receptors, a profile not replicated by any single enantiomer or carboxylated derivative [2]. Direct substitution without verification of these specific binding and functional characteristics risks experimental irreproducibility and invalid cross-study comparisons [3].

Enantiopure (S)-3HPG May shift activity toward mGluR1 agonism, altering group I signaling interpretation.
Enantiopure (R)-3HPG May introduce mGluR2 agonism absent in the racemate, confounding group I-specific studies.
Carboxylated analogs 4CPG and 4C3HPG may add group II/III receptor effects, obscuring mGluR5-mediated outcomes.

(Rac)-3-Hydroxyphenylglycine Quantitative Evidence


mGluR5 Selectivity Over mGluR1

(Rac)-3-Hydroxyphenylglycine exhibits markedly higher affinity for mGluR5 than for mGluR1, with a Ki of 14,000 nM (14 µM) at mGluR5 compared to 1,000,000 nM (1000 µM) at mGluR1 . This represents an approximately 71-fold selectivity for mGluR5 over mGluR1. In contrast, the (S)-enantiomer alone acts as a potent and selective mGluR1 agonist with an EC50 of 68,000 nM (68 µM) for stimulating phosphoinositide hydrolysis at mGluR1a [1], while (R)-3-hydroxyphenylglycine is a weak agonist at mGluR2 with an EC50 of 451 ± 93 µM [2]. The racemic mixture thus provides a unique selectivity profile not achievable with either enantiomer alone.

mGluR5 vs mGluR1 affinity
Head-to-head
Ki = 14,000 nM (mGluR5) vs 1,000,000 nM (mGluR1)
~71-fold selectivity
Supports mGluR5 pathway study context with reduced mGluR1 interference.
Enantiopure forms exhibit distinct mGluR1 or mGluR2 preference.
mGluR5 pharmacology GPCR selectivity neuropharmacology

No Activity at Group II/III mGluRs

(Rac)-3-Hydroxyphenylglycine displays no significant agonist activity at cloned human mGluR2 or mGluR4 receptors, with Ki values >1,000,000 nM (>1000 µM) for both subtypes . This contrasts sharply with carboxyl-substituted phenylglycine derivatives such as (R,S)-4-carboxy-3-hydroxyphenylglycine (4C3HPG), which acts as an agonist at mGluR2 with an EC50 of 48 ± 5 µM [1], and (S)-4-carboxyphenylglycine (4CPG), which antagonizes mGluR1 with an IC50 of 65 ± 5 µM while also exhibiting mGluR2 antagonist activity (IC50 = 577 ± 74 µM) [2]. The clean inactivity of (Rac)-3HPG at group II/III receptors eliminates confounding variables in studies focused on group I mGluR function.

Group II/III inactivity
Head-to-head
Ki >1,000,000 nM at mGluR2 and mGluR4
4C3HPG EC50 = 48 µM at mGluR2
Supports group I-selective pathway interpretation without group II/III receptor effects.
Carboxylated analogs activate or antagonize group II receptors.
mGluR subtype selectivity off-target profiling GPCR pharmacology

Partial Agonism vs (S)-3HPG

While (S)-3-hydroxyphenylglycine is characterized as a potent and selective mGluR1 agonist, the racemic mixture (Rac)-3HPG contains both the active (S)-enantiomer and the distinct (R)-enantiomer, resulting in a composite pharmacological profile. (S)-3HPG acts as a partial agonist at mGluR1a and mGluR5a [1], whereas (R)-3HPG is a weak agonist at mGluR2 (EC50 = 451 ± 93 µM) [2]. The racemate therefore presents an intermediate efficacy profile that cannot be predicted from the (S)-enantiomer alone, with the (R)-enantiomer contributing to the observed mGluR5 selectivity and reduced mGluR1 potency (Ki = 1,000,000 nM for racemate vs EC50 = 68,000 nM for pure (S)-3HPG at mGluR1) .

mGluR1 agonism comparison
Reported
Racemate Ki = 1,000,000 nM vs (S)-3HPG EC50 = 68,000 nM at mGluR1
May reduce mGluR1-driven signaling relative to (S)-3HPG, supporting mGluR5-biased study.
Cross-study comparison; receptor reserve may influence apparent potency.
stereoselective pharmacology mGluR partial agonism receptor reserve

Cost Advantage of Racemic Mixture

(Rac)-3-Hydroxyphenylglycine is commercially available as a racemic mixture at substantially lower cost than enantiopure (S)-3HPG or (R)-3HPG, which require chiral resolution or asymmetric synthesis. Representative pricing (2025): (RS)-3HPG is available at approximately $45 for 10 mg (TargetMol) , $34.90 for an unspecified quantity (Aladdin Scientific) , and $117-405 for varying quantities (GlpBio) [1]. In contrast, enantiopure (S)-3HPG typically commands a premium due to the additional synthetic and purification steps required for chiral resolution . For applications where the distinct mGluR5-preferring profile of the racemate is required rather than pure mGluR1 agonism, the racemic mixture provides a cost-accessible alternative without compromising experimental utility.

Cost context
Data to verify
Racemate $35–45/10 mg; enantiopure typically higher
May support cost-sensitive group I mGluR screening studies.
Pricing varies by vendor; confirm current quotes.
chemical procurement cost analysis research tool selection

(Rac)-3-Hydroxyphenylglycine Research Applications


Isolating mGluR5 Signaling from mGluR1

(Rac)-3-Hydroxyphenylglycine's 71-fold selectivity for mGluR5 (Ki = 14,000 nM) over mGluR1 (Ki = 1,000,000 nM) makes it a suitable tool for isolating mGluR5-dependent effects in neuronal preparations where both group I receptors are co-expressed. Unlike (S)-3HPG, which potently activates mGluR1 (EC50 = 68,000 nM) [1], the racemate minimizes mGluR1-driven confounding signals while still engaging mGluR5, enabling cleaner interpretation of mGluR5-mediated phenomena such as synaptic plasticity, neuroinflammation, or pain signaling.

Group I mGluR Activation Without Off-Target Effects

Because (Rac)-3-Hydroxyphenylglycine exhibits Ki values >1,000,000 nM at mGluR2 and mGluR4 , it is the phenylglycine of choice when experimental designs require activation of group I mGluRs without concurrent agonism or antagonism of group II/III receptors. This contrasts with compounds like 4C3HPG (mGluR2 EC50 = 48 µM) [1] and 4CPG (mGluR2 IC50 = 577 µM) [2], which introduce complex mixed pharmacology that can obscure group I-specific outcomes.

Cost-Effective Exploratory Studies

For preliminary screening, teaching laboratories, or large-scale studies where budget constraints are significant, (Rac)-3-Hydroxyphenylglycine offers a lower-cost entry point to phenylglycine pharmacology compared to enantiopure (S)-3HPG or specialized carboxylated derivatives . The racemate's well-defined selectivity profile (mGluR5 > mGluR1 >>> mGluR2/4) allows researchers to test hypotheses involving group I mGluRs without the higher expenditure associated with chiral compounds.

Reference Agonist for mGluR5 Assays

(Rac)-3-Hydroxyphenylglycine serves as a benchmark agonist for validating mGluR5 functional assays, particularly those using phosphoinositide hydrolysis readouts . Its intermediate potency at mGluR5 (Ki = 14,000 nM) positions it between highly potent agonists like quisqualate and weaker partial agonists, providing a mid-range calibration point for establishing concentration-response curves and assessing assay sensitivity.

Application
Selection Property
Validation Focus
mGluR5 pathway isolation study
mGluR5 preferential activation profile
mGluR1 co-activation review
Group I mGluR activation without off-target effects
Group I receptor specificity
Group II/III receptor activity exclusion
Cost-sensitive exploratory screening
Racemic mixture commercial availability
Budget-fit context review
mGluR5 assay calibration
Intermediate mGluR5 potency
Concentration-response curve validation

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